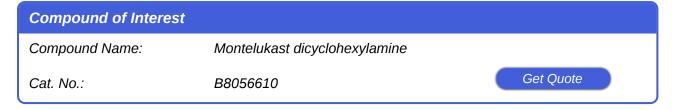


# Synthesis of Montelukast Sodium: A Detailed Protocol Utilizing Dicyclohexylamine Salt for Purification

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis.[1] Its synthesis is a multi-step process, and achieving high purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. A key strategy in the manufacturing of Montelukast sodium involves the formation and purification of its dicyclohexylamine (DCHA) salt. This intermediate allows for effective removal of process-related impurities through crystallization, yielding a high-purity Montelukast free acid upon conversion, which is then converted to the final sodium salt.[2][3][4] This document provides a detailed application note and protocol for the synthesis of Montelukast sodium, with a specific focus on the purification step involving the dicyclohexylamine salt.

#### Introduction

The synthesis of Montelukast sodium typically involves the coupling of two key fragments: a diol intermediate and a thiol-containing side chain. The crude Montelukast free acid obtained from this coupling reaction often contains various impurities. The use of dicyclohexylamine to form a crystalline salt of Montelukast provides an efficient method for purification.[2][3][4] This acid-base reaction allows for the selective crystallization of the **Montelukast** 

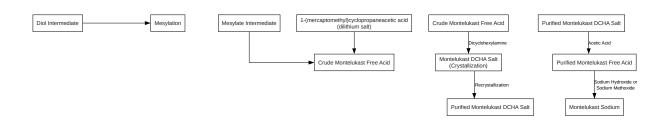


**dicyclohexylamine** salt, leaving many impurities behind in the mother liquor.[2][5] The purified salt can then be readily converted back to the free acid with high purity, which is subsequently treated with a sodium source to yield the final Montelukast sodium API.[2][6]

### **Overall Synthesis Workflow**

The synthesis can be broadly divided into the following key stages:

- Formation of the Mesylate Intermediate: The starting diol is selectively mesylated at the secondary alcohol position.
- Coupling Reaction: The mesylate intermediate is coupled with the thiol side-chain to form crude Montelukast free acid.
- Purification via Dicyclohexylamine Salt Formation: The crude acid is converted to its dicyclohexylamine salt, which is then purified by crystallization.
- Conversion to Montelukast Sodium: The purified dicyclohexylamine salt is converted back to the free acid and then to the final sodium salt.



Click to download full resolution via product page

Caption: Overall workflow for the synthesis of Montelukast sodium.



# Experimental Protocols Protocol 1: Formation of Crude Montelukast Free Acid

This protocol outlines the initial steps of forming the crude Montelukast free acid before purification.

- 1. Mesylate Formation:
- Dissolve the diol intermediate in a suitable solvent mixture, such as toluene and acetonitrile.
   [7]
- Cool the solution to approximately -25°C.[5][7]
- Add a base, typically diisopropylethylamine (DIPEA).
- Slowly add methanesulfonyl chloride while maintaining the low temperature to ensure selective mesylation of the secondary alcohol.[5][7]
- Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.[5]
- 2. Coupling Reaction:
- In a separate reaction vessel, prepare the dilithium salt of 1(mercaptomethyl)cyclopropaneacetic acid by reacting it with n-butyl lithium in an anhydrous solvent like THF at a low temperature.[3][5]
- Add the previously prepared mesylate solution to the dilithium salt solution, maintaining a temperature below -5°C.[5][7]
- Allow the reaction to proceed for several hours, monitoring for completion by HPLC.[5]
- Upon completion, quench the reaction with an aqueous solution, such as 10% aqueous sodium chloride.[7]
- Separate the organic layer and wash it with a dilute acid solution (e.g., 0.5 M tartaric acid) to remove any excess base.



• Concentrate the organic layer under reduced pressure to obtain the crude Montelukast free acid, typically as an oily residue.[5][7]

# Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation and Conversion to Montelukast Sodium

This protocol details the purification of the crude Montelukast free acid and its conversion to the final sodium salt.

- 1. Formation and Crystallization of Montelukast DCHA Salt:
- Dissolve the crude Montelukast free acid residue in a suitable organic solvent, such as ethyl acetate.[2][7]
- Slowly add dicyclohexylamine to the solution at room temperature (20-25°C).[5]
- To induce crystallization, seeding with pure Montelukast DCHA salt may be employed.[5][7]
- Allow the resulting slurry to age, often overnight, to ensure complete precipitation of the salt.
   [5][7]
- An anti-solvent like n-hexane can be slowly added to decrease the solubility of the salt and improve the yield.[2][5][7]
- Filter the crystalline solid, wash it with the anti-solvent, and dry it under vacuum to obtain the purified Montelukast DCHA salt.[5][7]
- 2. Conversion of DCHA Salt to Montelukast Free Acid:
- Suspend the purified Montelukast DCHA salt in a biphasic solvent system, such as a mixture of toluene and water or methylene chloride and water.[7][8]
- Add a weak acid, like aqueous acetic acid, to the mixture. This protonates the Montelukast, forming the free acid which dissolves in the organic layer, while the dicyclohexylamine is protonated and remains in the aqueous layer.[2][7]
- Separate the organic layer containing the Montelukast free acid.

#### Methodological & Application





- Wash the organic layer with water to remove any residual impurities.[2]
- 3. Formation of Montelukast Sodium:
- To the organic solution containing the purified Montelukast free acid, add a solution of a sodium-containing base, such as sodium hydroxide in ethanol or sodium methoxide.[2][6]
- The reaction mixture is stirred to ensure complete formation of the sodium salt.[2]
- The final Montelukast sodium can be isolated through various methods, including concentrating the solution and precipitating the product by adding a non-polar solvent like nheptane or n-hexane.[2]
- Alternatively, crystallization from a specific solvent mixture, such as toluene and acetonitrile, can be employed.[3]
- The resulting solid is filtered and dried under controlled conditions to yield Montelukast sodium as a white to off-white powder.[7]

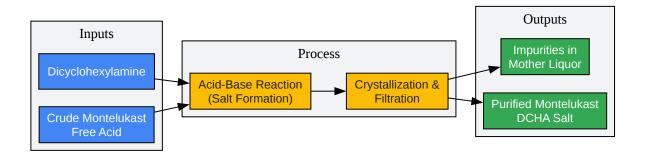
#### **Data Presentation**



Step	Reagents/Solvents	Key Parameters	Expected Outcome
Mesylation	Diol intermediate, methanesulfonyl chloride, DIPEA, toluene/acetonitrile	Temperature: -25 ± 2°C[7]	Selective mesylation of the secondary alcohol
Coupling	Mesylate intermediate, 1- (mercaptomethyl)cycl opropaneacetic acid, n-butyl lithium, THF	Temperature: below -5°C[7]	Crude Montelukast free acid (oily residue) [7]
DCHA Salt Formation	Crude Montelukast free acid, dicyclohexylamine, ethyl acetate, n- hexane	Temperature: 20- 25°C, aging overnight[5][7]	Crystalline Montelukast DCHA salt[2]
DCHA Salt to Free Acid	Montelukast DCHA salt, acetic acid, toluene/water	pH adjustment to liberate the free acid[5]	Purified Montelukast free acid in organic solution
Sodium Salt Formation	Montelukast free acid, sodium hydroxide or sodium methoxide, ethanol/toluene	Complete dissolution followed by precipitation or crystallization[2][7]	High-purity Montelukast sodium solid[5]

## **Logical Relationship Diagram**





Click to download full resolution via product page

Caption: Purification logic via DCHA salt formation.

#### Conclusion

The use of dicyclohexylamine salt formation is a robust and scalable method for the purification of Montelukast. This strategy effectively removes impurities generated during the synthesis, leading to a high-purity final product. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of Montelukast sodium.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Montelukast dicyclohexylamine | 577953-88-9 | Benchchem [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US20070082925A1 Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]



- 6. sciforum.net [sciforum.net]
- 7. books.rsc.org [books.rsc.org]
- 8. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS Patent 1812394 [data.epo.org]
- To cite this document: BenchChem. [Synthesis of Montelukast Sodium: A Detailed Protocol Utilizing Dicyclohexylamine Salt for Purification]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b8056610#synthesis-of-montelukastsodium-from-dicyclohexylamine-salt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com